molecular formula C25H30N2O8 B600261 Catharanthine tartrate CAS No. 4168-17-6

Catharanthine tartrate

Cat. No. B600261
CAS RN: 4168-17-6
M. Wt: 486.51
InChI Key:
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Description

Catharanthine Tartrate is an alkaloid isolated from Catharanthus roseus . It inhibits voltage-operated L-type Ca2+ channel, with anti-cancer and blood pressure-lowering activity . It is a chemical precursor in the synthesis of vinca alkaloids such as vinblastine and vincristine .


Molecular Structure Analysis

The IUPAC name for Catharanthine tartrate is methyl (18beta)-3,4-didehydroibogamine-18-carboxylate 2,3-dihydroxysuccinate . The molecular weight is 486.52 .


Physical And Chemical Properties Analysis

Catharanthine tartrate is a solid at room temperature . It has a molecular weight of 486.52 . The storage temperature is -80/-20 .

Scientific Research Applications

Antioxidant Activity Enhancement

Research has shown that Catharanthine tartrate can significantly increase the accumulation of antioxidant enzymes in the leaves of Catharanthus roseus . This enhancement in antioxidant activity is crucial for protecting cells from oxidative stress, which is often associated with various chronic diseases, including cancer.

Antiparasitic and Antimalarial Benefits

Catharanthine tartrate: exhibits antiparasitic activities and shows promise as an antimalarial agent against species of Plasmodium . Its ability to disrupt the life cycle of malaria-causing parasites makes it a potential candidate for the development of new antimalarial medications.

Cardiovascular Effects

This compound has been observed to have vasodilatory and antihypertensive effects . It can inhibit voltage-gated Ca2+ channel currents, which leads to a decrease in blood pressure and heart rate. These properties are beneficial for the treatment of hypertension and other cardiovascular disorders.

Anti-Mitotic Activity

Catharanthine tartrate: displays weak anti-mitotic activity by poorly binding to tubulin . This activity is important for the development of drugs that can inhibit cell division in rapidly dividing cancer cells.

Pancreatic Enzyme Modulation

It has been found to induce the release of amylase from mouse pancreas preparations, suggesting a role in modulating pancreatic enzyme activities . This could have implications for the treatment of pancreatic disorders and diabetes.

Future Directions

Catharanthine tartrate has potential applications in cancer therapeutics . Future research should focus on the development of more efficient synthesis and formulation methods that can improve the solubility and bioavailability of catharanthine tartrate.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway of Catharanthine tartrate involves the conversion of catharanthine to vindoline, followed by the conversion of vindoline to vinblastine, and finally the conversion of vinblastine to Catharanthine tartrate.", "Starting Materials": [ "Catharanthine", "Acetic acid", "Hydrogen peroxide", "Sodium hydroxide", "Methanol", "Ethyl acetate", "Ammonium chloride", "Vinblastine sulfate", "Tartaric acid" ], "Reaction": [ "Catharanthine is oxidized to vindoline using acetic acid, hydrogen peroxide, and sodium hydroxide.", "Vindoline is converted to vinblastine using methanol, ethyl acetate, and ammonium chloride.", "Vinblastine is converted to Catharanthine tartrate using tartaric acid." ] }

CAS RN

4168-17-6

Product Name

Catharanthine tartrate

Molecular Formula

C25H30N2O8

Molecular Weight

486.51

synonyms

(2a,5b,6a,18b)-3,4-Didehydro-ibogamine-18-carboxylic acid methyl ester tartrate;  (+)-3,4-Didehydrocoronaridine tartrate;  (+)-Catharanthine tartrate

Origin of Product

United States

Q & A

Q1: Can you describe the structural characteristics of Catharanthine Tartrate?

A2: While the provided abstracts don't explicitly state the molecular formula and weight of Catharanthine Tartrate, they highlight its use in synthesizing Vinorelbine Tartrate. [, ] The studies utilize UV spectrometry and fluorescence spectrometry to investigate the interaction of Catharanthine Tartrate with DNA, suggesting the presence of chromophores within its structure. [, , ] Further spectroscopic data would be needed for a complete structural characterization.

Q2: How does the presence of Se(IV) affect the interaction between Catharanthine Tartrate and DNA?

A3: Research indicates that Se(IV) significantly influences the binding dynamics between Catharanthine Tartrate and DNA. [, ] It alters the primary binding force from hydrogen bonding and van der Waals forces to electrostatic forces. [, ] This shift in interaction is further supported by the change in binding mode from groove binding to electrostatic binding. [, ] Additionally, UV spectroscopy and binding constant analysis suggest that Se(IV) might inhibit the binding of Catharanthine Tartrate to DNA. [, ]

Q3: Are there any Quantitative Structure-Property Relationship (QSPR) models developed for Catharanthine Tartrate or related alkaloids?

A4: Research has explored QSPR models to predict the retention time of various alkaloids, including vindoline, catharanthine tartrate, and vinblastine sulfate, using Reversed Phase High-Performance Liquid Chromatography (RP-HPLC). [] These models, based on descriptors like average complementary information content and min exchange energy for a C-O bond, provide valuable insights into the separation behavior of these alkaloids, which could be beneficial for drug screening and development. []

Q4: What are the primary applications of Catharanthine Tartrate in pharmaceutical synthesis?

A5: Catharanthine Tartrate is a crucial starting material in the synthesis of Vinorelbine Tartrate, a chemotherapeutic agent. [, ] New synthetic methods aim to improve the yield and cost-effectiveness of this process. [, ] The research emphasizes the significance of Catharanthine Tartrate's purity for efficient Vinorelbine Tartrate production. []

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